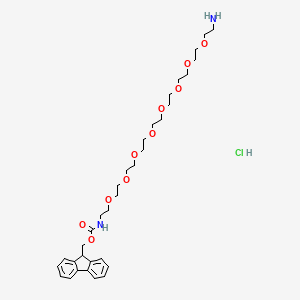

(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride

CAS No.:

Cat. No.: VC16802877

Molecular Formula: C33H51ClN2O10

Molecular Weight: 671.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H51ClN2O10 |

|---|---|

| Molecular Weight | 671.2 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C33H50N2O10.ClH/c34-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-35-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32;/h1-8,32H,9-27,34H2,(H,35,36);1H |

| Standard InChI Key | YLXWPSNLEFZWQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fluorenylmethyloxycarbonyl (Fmoc) group linked via a carbamate bond to a 26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl chain, terminated by a hydrochloride salt. The PEG-based backbone comprises eight ethylene oxide units, conferring hydrophilicity and flexibility, while the Fmoc group provides UV detectability and transient amine protection .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₅₈ClN₃O₁₁ | Calculated |

| Molecular Weight | 704.4 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in DMF, DMSO, aqueous buffers |

The molecular formula was derived from structural analysis, considering the Fmoc group (C₁₅H₁₁O₂), the PEG8-amine chain (C₂₄H₄₈N₂O₈), and the hydrochloride counterion. The PEG spacer enhances aqueous solubility, making the compound suitable for bioconjugation and drug delivery systems .

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves sequential coupling reactions, starting with fluorenylmethanol and isocyanate derivatives. A representative procedure from analogous PEG-Fmoc compounds (e.g., Fmoc-NH-PEG8-CH2COOH) involves:

-

Activation: Carboxylic acid groups are activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) .

-

Coupling: The activated intermediate reacts with amines or alcohols under controlled conditions (room temperature, 72 hours) .

-

Purification: Reverse-phase HPLC isolates the product, achieving ≥95% purity .

Table 2: Synthesis Conditions for Analogous Compounds

| Parameter | Details | Yield |

|---|---|---|

| Reagents | NHS, EDC, DMF | 16% |

| Reaction Time | 72 hours | |

| Purification Method | HPLC (Zorbax300SB-C18 column) |

While the exact yield for (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride is unspecified, analogous syntheses report modest yields (16%), attributed to steric hindrance from the PEG chain and Fmoc group .

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (500 MHz, MeOD-d4): Peaks at δ 7.12–7.11 (d, 1H, Fmoc aromatic), 3.71–3.56 (m, 31H, PEG backbone), and 2.59–2.56 (t, 2H, CH₂COOH) .

-

¹³C NMR: Key signals at δ 171.62 (carbamate carbonyl), 152.12 (Fmoc carbonyl), and 67.14–63.81 (PEG ether carbons) .

High-Resolution Mass Spectrometry (HRMS):

-

Observed [M + H]⁺: 905.19 (theoretical: 905.11 for C₅₁H₆₉NO₁₃), confirming the molecular identity of related intermediates .

Applications in Biomedical Research

Drug Delivery Systems

The compound’s PEG spacer enables its use in pretargeted cancer therapies. For example, HER2-specific Affibody molecules conjugated to peptide nucleic acid (PNA) probes exploit the Fmoc-PEG scaffold to deliver cytotoxic agents like DM1 (a maytansinoid derivative). In vitro studies show IC₅₀ values of 10–14 nM against HER2-overexpressing cells, underscoring its potency .

Peptide Synthesis

As an Fmoc-protected building block, the compound facilitates solid-phase peptide synthesis (SPPS). The PEG chain minimizes aggregation, enhancing solubility during resin-based reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume